Home > Products > Building Blocks P20227 > N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide
N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide - 1086063-46-8

N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide

Catalog Number: EVT-505317
CAS Number: 1086063-46-8
Molecular Formula: C12H9BrF2N2O3S
Molecular Weight: 379.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Celecoxib

Compound Description: Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, commonly used as an anti-inflammatory drug for conditions like osteoarthritis and rheumatoid arthritis. It has been shown to exhibit proapoptotic effects on colon adenocarcinoma cells through COX-independent mechanisms. []

Relevance: Celecoxib serves as a structural starting point for the development of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide. Both compounds share a central pyrazole ring with a trifluoromethyl group at the 3-position and a benzenesulfonamide moiety at the 1-position. The modifications made to the celecoxib structure, including the introduction of a bromo and methoxy group on the pyridinyl ring at the 5-position, were aimed at enhancing its proapoptotic effect on colon cancer cells. []

SC-236 (4-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide)

Compound Description: SC-236 is another derivative of celecoxib, featuring a chlorophenyl substituent at the 5-position of the pyrazole ring. It exhibits a similar COX-2 inhibitory activity to celecoxib. []

Relevance: Like N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide, SC-236 shares the core structure of celecoxib, with a trifluoromethylated pyrazole ring and a benzenesulfonamide group. The presence of a halogenated phenyl substituent at the 5-position of the pyrazole ring is a common feature in these celecoxib derivatives, highlighting the importance of this structural element for their activity. []

N-(2-aminoethyl)-4-[5-(4-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (TT101)

Compound Description: TT101 is a novel derivative of celecoxib developed with the aim of enhancing its proapoptotic effect on synovial fibroblasts and colon adenocarcinoma cells. [, ] It exhibits a 5 to 10-fold stronger proapoptotic activity compared to celecoxib, while possessing a weaker COX-2 inhibitory activity. []

Relevance: TT101 is structurally similar to N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide, both being celecoxib derivatives designed for increased proapoptotic activity. While TT101 features a tolyl group at the 5-position of the pyrazole ring and an aminoethyl substituent on the benzenesulfonamide nitrogen, N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide incorporates a bromomethoxypyridinyl group at the 5-position and retains the unsubstituted benzenesulfonamide. These modifications highlight different approaches to enhance the desired biological activity. [, ]

4-[5-(4-aminophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (TT201)

Compound Description: TT201 is another celecoxib derivative developed alongside TT101. It possesses a weaker COX-2 inhibitory activity compared to celecoxib and SC-236. []

Relevance: TT201 is structurally related to N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide as they both are celecoxib derivatives modified at the 5-position of the pyrazole ring. While TT201 features an aminophenyl group, N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide possesses a bromomethoxypyridinyl group at this position. The differing substituents reflect different strategies to alter the biological activity of the parent compound. []

DFX117 (6-(5-(2,4-difluorophenylsulfonamido)-6-methoxypyridin-3-yl)-N-(2-morpholinoethyl)imidazo[1,2-a]pyridine-3-carboxamide)

Compound Description: DFX117 is a novel PI3Kα selective inhibitor that exhibits antitumor activity against non-small cell lung cancer (NSCLC) cells both in vitro and in vivo. [] It demonstrates dose-dependent inhibition of cell growth and induces G0/G1 cell cycle arrest and apoptosis in NSCLC cells. []

Overview

N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide is a chemical compound characterized by its complex structure and potential applications in medicinal chemistry. This compound features a pyridine ring substituted with a bromine and methoxy group, along with a difluorobenzenesulfonamide moiety. The unique combination of these functional groups may impart specific biological activities, making it a subject of interest in drug discovery and development.

Source

The compound can be synthesized through various chemical reactions involving starting materials that include pyridine derivatives and sulfonamides. Its synthesis is documented in scientific literature, particularly in studies focusing on the development of new pharmaceuticals.

Classification

This compound belongs to the class of sulfonamides, which are known for their antibacterial properties. Additionally, it can be classified as a halogenated organic compound due to the presence of bromine and fluorine atoms. The methoxy group also categorizes it as an ether derivative.

Synthesis Analysis

Methods

The synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide typically involves the following steps:

  1. Bromination: The initial step may involve brominating 2-methoxypyridine to introduce the bromine substituent at the 5-position.
  2. Fluorination: Subsequently, difluorination of a suitable benzene derivative can be performed to introduce fluorine atoms at the 2 and 4 positions.
  3. Sulfonamide Formation: The final step involves coupling the brominated pyridine with the difluorobenzenesulfonamide through nucleophilic substitution or coupling reactions.

Technical Details

Reagents such as bromine, fluorine sources (like potassium fluoride), and sulfonamide precursors are utilized in these reactions. Conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure

The molecular formula of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide is C12H10BrF2N3O2S. Its structure includes:

  • A pyridine ring with a bromo group at the 5-position.
  • A methoxy group at the 2-position of the pyridine.
  • A sulfonamide group attached to a difluorobenzene moiety.

Data

The compound's molecular weight is approximately 357.19 g/mol. The presence of multiple electronegative atoms (bromine and fluorine) suggests significant polarity, which may influence its solubility and reactivity.

Chemical Reactions Analysis

Reactions

N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide can undergo various chemical reactions typical for sulfonamides:

  1. Nucleophilic Substitution: The sulfonamide nitrogen can participate in nucleophilic substitution reactions.
  2. Hydrolysis: Under acidic or basic conditions, hydrolysis may occur, affecting the stability of the sulfonamide bond.
  3. Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitutions due to their electron-rich nature.

Technical Details

Reactions are typically conducted under controlled conditions to prevent side reactions. Analytical techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are used to monitor reaction progress and product purity.

Mechanism of Action

Process

The mechanism of action for N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide is primarily linked to its potential biological activity against specific targets in bacterial cells or cancer cells:

  1. Inhibition of Enzymatic Activity: The sulfonamide moiety may inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.
  2. Targeting Receptors or Enzymes: The unique structural features may allow it to bind selectively to certain receptors or enzymes involved in disease processes.

Data

Biological assays would be necessary to confirm its efficacy and mechanism, typically involving IC50 determination against target enzymes or cell lines.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Solubility in organic solvents like dimethyl sulfoxide (DMSO) is expected due to its polar functional groups.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to the electrophilic nature of the sulfonamide group.

Relevant data such as melting point, boiling point, and specific heat capacity would need experimental determination for precise characterization.

Applications

N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new antibiotics or anticancer agents.
  2. Research Studies: Utilized in studies exploring enzyme inhibition or receptor interactions.
  3. Chemical Biology: Serves as a tool compound for investigating biological pathways involving sulfonamides.

This compound's unique structure offers promising avenues for further research and application in medicinal chemistry and related fields.

Properties

CAS Number

1086063-46-8

Product Name

N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide

IUPAC Name

N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide

Molecular Formula

C12H9BrF2N2O3S

Molecular Weight

379.18 g/mol

InChI

InChI=1S/C12H9BrF2N2O3S/c1-20-12-10(4-7(13)6-16-12)17-21(18,19)11-3-2-8(14)5-9(11)15/h2-6,17H,1H3

InChI Key

KOPZSDXCMOPQKR-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=N1)Br)NS(=O)(=O)C2=C(C=C(C=C2)F)F

Canonical SMILES

COC1=C(C=C(C=N1)Br)NS(=O)(=O)C2=C(C=C(C=C2)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.